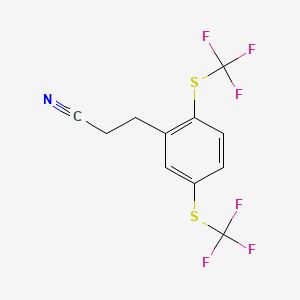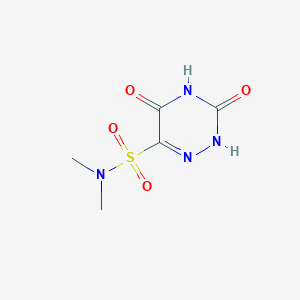
3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O2S. It is a derivative of benzenesulfonamide, featuring a piperidine ring and a chlorine atom attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride typically involves the reaction of 3-chlorobenzenesulfonyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies investigating the biological activity of sulfonamide derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . The compound’s piperidine ring and chlorine substituent contribute to its binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
N-(piperidin-3-yl)benzenesulfonamide hydrochloride: Lacks the chlorine substituent, which may affect its binding affinity and specificity.
3-Chloro-N-(morpholin-4-yl)benzenesulfonamide hydrochloride: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
Uniqueness
3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride is unique due to the presence of both the piperidine ring and the chlorine substituent. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H16Cl2N2O2S |
|---|---|
Peso molecular |
311.2 g/mol |
Nombre IUPAC |
3-chloro-N-piperidin-3-ylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C11H15ClN2O2S.ClH/c12-9-3-1-5-11(7-9)17(15,16)14-10-4-2-6-13-8-10;/h1,3,5,7,10,13-14H,2,4,6,8H2;1H |
Clave InChI |
GVGTYPCFAHAPJC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)NS(=O)(=O)C2=CC(=CC=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid](/img/structure/B14778002.png)



![Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14778028.png)



![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)pivalamide](/img/structure/B14778049.png)

![4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778059.png)

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14778076.png)

